1-(6-Methoxy-2-quinolinyl)ethanone
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Organic Chemistry Research
Quinoline, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in the development of novel molecules. numberanalytics.comresearchgate.net Its unique structural and electronic properties make it a versatile building block for a wide array of chemical transformations, including electrophilic substitutions and metal-catalyzed cross-coupling reactions. numberanalytics.com Historically, quinoline's importance is linked to the discovery of quinine, an antimalarial drug derived from the cinchona tree, which laid the foundation for the development of numerous synthetic antimalarial agents. numberanalytics.combiosynce.com
In contemporary research, the quinoline framework is a key component in the design of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net The nitrogen atom within the pyridine ring significantly influences the molecule's reactivity and its ability to interact with biological targets. biosynce.com This has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents. nih.govnih.gov The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological and physicochemical properties, making it a focal point of extensive research. nih.gov
Overview of Ethanone (B97240) Functionalities within Quinoline Derivatives
The introduction of an ethanone (acetyl) group onto the quinoline scaffold gives rise to a class of compounds with distinct chemical characteristics. The ethanone moiety, consisting of a carbonyl group bonded to a methyl group, can significantly influence the electronic properties and reactivity of the parent quinoline ring. The carbonyl group acts as an electron-withdrawing group, which can affect the electron density distribution across the heterocyclic system.
Research Rationale for Investigating 1-(6-Methoxy-2-quinolinyl)ethanone and Analogous Structures
The specific compound, this compound, combines three key structural features: the quinoline scaffold, a methoxy (B1213986) group at the 6-position, and an ethanone group at the 2-position. This particular arrangement of functional groups warrants investigation for several reasons.
The methoxy group at the 6-position is an electron-donating group, which can modulate the electronic properties of the quinoline ring system, influencing its reactivity and potential biological interactions. The placement of the ethanone group at the 2-position of the quinoline ring is also of significant chemical interest. This position is directly adjacent to the nitrogen atom, which can influence the reactivity of the acetyl group.
The study of this compound and its analogs is driven by the desire to understand the structure-property relationships within this class of molecules. By systematically varying the substituents on the quinoline ring and the nature of the acyl group, researchers can gain insights into how these modifications affect the compound's chemical behavior. This knowledge is crucial for the rational design of new molecules with tailored properties for various applications. For example, similar quinoline structures have been investigated for their potential as inhibitors of enzymes like steroid 5α-reductases. nih.gov The exploration of such compounds contributes to the broader understanding of heterocyclic chemistry and can pave the way for the discovery of novel functional materials and therapeutic agents.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.225 g/mol cymitquimica.com |
| CAS Number | 133378-41-3 fluorochem.co.uk |
| Purity | 98% fluorochem.co.uk |
| InChI Key | DTCFSXCLTLCUGF-UHFFFAOYSA-N cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(6-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-5-3-9-7-10(15-2)4-6-12(9)13-11/h3-7H,1-2H3 |
InChI Key |
DTCFSXCLTLCUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Methoxy 2 Quinolinyl Ethanone and Analogous Quinoline Systems
Classical and Conventional Synthetic Approaches
Traditional methods for quinoline (B57606) synthesis, while effective, often require harsh reaction conditions, such as high temperatures and the use of hazardous reagents. nih.govresearchgate.net These methods, however, form the foundation of quinoline chemistry and are still widely referenced and utilized. tandfonline.com
Friedländer Condensation Reactions and Recent Mechanistic Insights
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and versatile method for preparing quinolines. ijpsjournal.comresearchgate.netnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. researchgate.netorganic-chemistry.orgjk-sci.com This condensation can be catalyzed by either acids or bases. researchgate.netjk-sci.com
The synthesis of 1-(6-Methoxy-2-quinolinyl)ethanone via the Friedländer approach would involve the reaction of 2-amino-5-methoxybenzaldehyde (B1606155) with a compound providing the acetyl group at the 2-position of the quinoline ring.
Reaction Mechanism: Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org
Mechanism 1: The reaction begins with an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound. This is followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes cyclization via imine formation to yield the quinoline product. wikipedia.org
Mechanism 2: This pathway starts with the formation of a Schiff base between the two reactants, followed by an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org
Recent mechanistic studies suggest that under typical basic or acidic conditions, the initial slow step is the intermolecular aldol condensation, followed by rapid cyclization and dehydration. researchgate.net The intermediates in this process are often too short-lived to be detected. researchgate.net
Catalysts for the Friedländer reaction are diverse and include traditional acids and bases like sodium hydroxide, as well as Lewis acids and more modern catalysts. nih.govwikipedia.orgresearchgate.net
Skraup and Doebner-Miller Type Cyclizations for Quinoline Ring Formation
The Skraup synthesis is a classic method for producing quinolines, often from anilines. tandfonline.comwikipedia.org It involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org A modification of this is the Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds instead of generating them in situ from glycerol. wikipedia.orgiipseries.org
For the synthesis of a 6-methoxyquinoline (B18371) derivative, p-anisidine (B42471) would be a suitable starting aniline. The reaction is known to be vigorous and requires careful temperature control. orgsyn.org The use of arsenic acid as an oxidizing agent has been reported to make the reaction less violent. wikipedia.org A patent describes the synthesis of 6-methoxyquinoline using the Skraup method, highlighting its importance as an intermediate for various pharmaceuticals. google.com
The mechanism of the Doebner-Miller reaction is still a subject of discussion, with a proposed fragmentation-recombination mechanism helping to explain some experimental observations. wikipedia.org The reaction typically involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. youtube.comyoutube.com
Claisen-Schmidt Condensation for Ketone Precursors in Quinoline Synthesis
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. researchgate.netrsc.org These chalcones can then serve as precursors for the synthesis of quinolines. researchgate.netresearchgate.net The reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. researchgate.netrsc.org
To synthesize a precursor for this compound, a substituted benzaldehyde (B42025) could be reacted with a suitable ketone. The resulting chalcone (B49325) can then be cyclized to form the quinoline ring system. nih.govrsc.org Chalcone derivatives are of significant interest due to their wide range of biological activities. researchgate.netnih.govnih.gov
Modern and Sustainable Synthetic Strategies
In response to the environmental impact of traditional chemical syntheses, there has been a significant shift towards the development of green and sustainable methods. tandfonline.comacs.orgnih.gov These modern approaches often utilize alternative energy sources to drive reactions, leading to shorter reaction times, higher yields, and a reduction in hazardous waste. ijpsjournal.com
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. tandfonline.com The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of quinolines. researchgate.netnih.gov For example, the Friedländer synthesis of quinolines has been successfully carried out under microwave irradiation, often with the use of solid-supported catalysts or in solvent-free conditions. organic-chemistry.org
One study reported the microwave-assisted synthesis of quinoline derivatives in water, a green solvent, with yields ranging from 75-93%. tandfonline.com Another example demonstrated the use of a polyethylene (B3416737) glycol (PEG)-bound reagent in the microwave-assisted synthesis of polysubstituted quinolines. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Yields | Often moderate | Generally higher |
| Solvent Use | Often requires toxic organic solvents | Can often be performed in green solvents or solvent-free |
| Side Reactions | More prevalent | Reduced |
Ultrasonic-Promoted Synthesis Techniques
Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of quinolines. nih.govrsc.org The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.gov
The synthesis of quinoline derivatives has been achieved under ultrasonic irradiation in aqueous media using basic ionic liquids as catalysts. nih.gov This method offers several advantages, including milder reaction conditions, shorter reaction times, and higher selectivity. nih.gov Another study reported a two-step synthesis of hybrid quinoline-imidazole derivatives where both steps were efficiently carried out under ultrasound irradiation, significantly reducing reaction times and energy consumption. rsc.org The synthesis of piperidinyl-quinoline acylhydrazones was also achieved in excellent yields within minutes using an ultrasonic-assisted approach. mdpi.com
Table 2: Advantages of Ultrasonic-Promoted Quinoline Synthesis
| Advantage | Description |
| Increased Reaction Rates | Acoustic cavitation accelerates chemical transformations. |
| Higher Yields | Improved efficiency often leads to better product yields. |
| Milder Conditions | Reactions can often be carried out at lower temperatures. |
Photocatalytic Methodologies for Quinoline Derivatization
Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for various chemical transformations. In the context of quinoline chemistry, photocatalytic methods have been successfully employed for derivatization. These processes typically involve the excitation of a photocatalyst by light, which then initiates a chemical reaction through either energy or electron transfer.
Recent studies have shown that incorporating quinoline moieties into covalent organic frameworks (QOFs) can lead to materials with significant photocatalytic activity. nih.gov For instance, quinoline-based organic frameworks have demonstrated the ability to catalyze reactions such as hydrogen evolution and the selective oxidation of furfuryl alcohol. nih.gov The mechanism often involves the generation of reactive oxygen species, like singlet oxygen, facilitated by the excited photocatalyst. nih.gov The efficiency of these photocatalytic systems can be tuned by modifying the electronic structure of the quinoline-containing framework, for example, by substituting a phenyl group with a pyridine (B92270) group. nih.gov This highlights the potential for designing tailored QOFs for specific photocatalytic applications.
The photocatalytic transformation of substrates often proceeds via the formation of radical intermediates or through the generation of singlet oxygen. In the case of furfuryl alcohol oxidation using a quinoline-based photocatalyst, the proposed mechanism involves the reaction of the alcohol with photogenerated singlet oxygen to form an endoperoxide intermediate, which then rearranges to the final product. nih.gov
Solvent-Free and Aqueous Media Reaction Conditions
In the drive towards greener and more sustainable chemical processes, the use of solvent-free and aqueous reaction conditions has gained significant traction in the synthesis of quinoline derivatives. These approaches aim to minimize the use of hazardous organic solvents, reduce waste, and simplify reaction work-up procedures.
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions have been effectively applied to the synthesis of polysubstituted quinolines, often in conjunction with nanocatalysts. For example, the Friedländer annulation, a classic method for quinoline synthesis, can be carried out without a solvent using a nickel nanocatalyst. nih.gov The catalyst's Lewis acidic sites interact with the carbonyl group of a ketone, facilitating the intramolecular cyclization to form the quinoline ring. nih.gov This method offers benefits such as high selectivity, environmental compatibility, and catalyst reusability for multiple cycles. nih.gov
Similarly, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved under solvent-free conditions at 80°C using a nanocatalyst, resulting in good yields and short reaction times. nih.gov This approach is compatible with a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. nih.gov
Aqueous Media Synthesis:
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of water as a solvent for quinoline synthesis has been explored, particularly in catalyst-mediated reactions. For instance, the Friedländer synthesis of quinolines has been successfully performed in water using a Lewis acid-surfactant-combined catalyst. mdpi.com
Another example is the use of β-cyclodextrin as a biomimetic catalyst in water. nih.gov The hydrophobic cavity of β-cyclodextrin can host hydrophobic substrates, enabling the reaction to proceed in an aqueous environment under neutral conditions. nih.gov This method has been used to synthesize quinoline-2,3-dicarboxylates. nih.gov Furthermore, a three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene catalyzed by TsOH in water has been developed for the synthesis of 4-ferrocenylquinoline derivatives, minimizing the need for metal catalysts and organic solvents. researchgate.net
Catalytic Systems in the Synthesis of Quinoline-Ethanoates
The synthesis of quinoline-ethanoates and related structures is often facilitated by various catalytic systems that enhance reaction efficiency, selectivity, and substrate scope. These catalysts can be broadly categorized into transition metals, Lewis acids, and organocatalysts.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and has been instrumental in the construction of complex quinoline systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to synthesize conjugated quinoline-based organic frameworks (QOFs). nih.gov These reactions involve the coupling of a terminal alkyne with an aryl or vinyl halide. For example, the reaction between 1,3,5-triethynylbenzene (B1295396) and iodo-substituted quinoline derivatives in the presence of a palladium catalyst leads to the formation of extended π-conjugated systems. nih.gov
Furthermore, one-pot processes that combine traditional cross-coupling reactions with C-H functionalization have been developed using a single palladium precatalyst. nih.gov In some instances, the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating the reaction without the need for external ligands. nih.gov This has been supported by spectroscopic and crystallographic evidence. nih.gov
Application of Lewis Acid Catalysts (e.g., FeCl3.6H2O, Cerium Nitrate)
Lewis acid catalysts play a crucial role in various synthetic routes to quinolines by activating substrates and promoting key bond-forming steps. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group, is frequently catalyzed by Lewis acids. nih.govresearchgate.net
A range of Lewis acids have been employed, including CeCl₃·7H₂O, FeCl₃, Mg(ClO₄)₂, Bi(OTf)₃, Y(OTf)₃, SnCl₂, and In(OTf)₃. nih.gov These catalysts facilitate the reaction, often under milder conditions than traditional Brønsted acids. For instance, Fe₃O₄@SiO₂-APTES-TFA has been used as a magnetic nanocatalyst for quinoline synthesis. nih.gov
The Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines, is another area where Lewis acid catalysis is prominent. bohrium.com Various Lewis acids, with InCl₃ showing high efficacy, have been used to catalyze the reaction between imines and electron-rich olefins. bohrium.com This method allows for the synthesis of complex quinoline derivatives through multicomponent strategies. bohrium.com
| Catalyst System | Reaction Type | Key Features |
| Palladium | Cross-Coupling/C-H Functionalization | One-pot synthesis, quinoline as a ligand. nih.gov |
| FeCl₃·6H₂O | Friedländer Synthesis | Heterogeneous catalysis, promotes condensation and cyclization. nih.gov |
| InCl₃ | Povarov Reaction | High yield in multicomponent synthesis of tetrahydroquinolines. bohrium.com |
| Nanocatalysts | Friedländer Annulation | Solvent-free conditions, reusability. nih.gov |
Organocatalysis and Metal-Free Catalytic Approaches
In an effort to develop more sustainable and environmentally friendly synthetic methods, organocatalysis and metal-free catalytic approaches have gained significant attention. researchgate.net These methods avoid the use of potentially toxic and expensive heavy metals.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. dntb.gov.ua For the synthesis of quinolines, organocatalysts have been employed in various reaction types. For example, L-proline can catalyze aza-Wittig cascade reactions to form substituted quinolines. nih.gov This cascade involves a Michael addition followed by a Staudinger reaction and subsequent aza-Wittig cyclization. nih.gov
Metal-free approaches also include the use of heterogeneous catalysts like Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄). nih.gov These materials have shown remarkable activity in accelerating the Friedländer synthesis of quinolines under mild, solventless conditions with good recyclability. nih.gov The acidic functional groups on the surface of the g-C₃N₄ are believed to be responsible for the catalytic activity. nih.gov
Other metal-free methods include photochemical electrophilic cyclizations and radical cyclizations mediated by reagents like N-bromosuccinimide (NBS). nih.gov These reactions provide access to highly functionalized quinolines through novel reaction pathways. nih.gov
Derivatization and Functionalization Strategies of the this compound Core
Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to create a diverse library of compounds. These modifications can target the ethanone (B97240) side chain, the quinoline ring, or both.
The ketone moiety of the ethanone side chain is a versatile functional group for further transformations. It can undergo reactions such as aldol condensations, Knoevenagel condensations, and Michael additions to introduce new carbon-carbon bonds and build more complex structures. For example, a Knoevenagel condensation followed by a Michael addition and cyclization has been used to synthesize novel benzo[H]pyrimido[4,5-b]quinoline-8-one derivatives. researchgate.net
The quinoline ring itself can be functionalized through electrophilic aromatic substitution reactions, although the reactivity of the different positions on the ring is influenced by the existing substituents. The methoxy (B1213986) group at the 6-position is an electron-donating group, which can direct electrophiles to specific positions on the benzene (B151609) portion of the quinoline ring.
Furthermore, C-H functionalization reactions offer a direct way to introduce new substituents onto the quinoline core without the need for pre-functionalized starting materials. These reactions can be catalyzed by transition metals or promoted by other means, allowing for the installation of a wide range of functional groups.
Introduction of Diverse Functionalities for Hybrid Architectures
The creation of hybrid molecules, where a quinoline core is linked to other pharmacophores or functional units, is a prominent strategy in drug discovery to develop agents with dual modes of action or improved pharmacological profiles. nih.govnih.gov This often involves the strategic functionalization of the quinoline ring system to allow for the covalent linking of different molecular fragments. nih.govfrontiersin.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, a Negishi-type coupling reaction has been successfully employed for the synthesis of 6-substituted 2-methoxy-quinolines. nih.gov This methodology involves the reaction of an organozinc reagent with a halogenated quinoline, such as 6-bromo-2-methoxyquinoline (B1337744), in the presence of a palladium or nickel catalyst. This approach allows for the introduction of a wide variety of substituents at the C6 position, including aryl and heteroaryl groups, which can themselves carry further functionalities for building hybrid structures. nih.gov
A specific example is the coupling of 6-bromo-2-methoxyquinoline with various 4-bromo-N,N-dialkyl-benzamides, which yields complex biaryl structures. nih.gov This demonstrates a route to link the quinoline moiety with a substituted benzamide (B126) fragment, creating a hybrid architecture.
The functionalization is not limited to the carbocyclic ring. The nitrogen atom in the quinoline ring allows for modifications, and the use of quinoline N-oxides provides an alternative activation strategy for functionalization, particularly at the C2 position. mdpi.com This activation enables the introduction of various groups that can serve as handles for constructing more complex hybrid systems. mdpi.com
Below is a table summarizing key coupling reactions for the functionalization of the quinoline scaffold.
| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Position of Functionalization | Reference |
| Negishi Coupling | 6-bromo-2-methoxyquinoline | 4-bromo-N,N-dialkyl-benzamides | Not specified | C6 | nih.gov |
| Arylation | Quinoline N-oxide | Unactivated Benzene | Pd(OAc)₂ / Ag₂CO₃ | C2 | mdpi.com |
| Arylation | Quinoline N-oxide | Aryl Tosylates | Pd(OAc)₂ / X-Phos / CsF | C2 | mdpi.com |
| Arylamination | Quinoline N-oxide | Anthranils | CuI | C2 | mdpi.com |
| Heteroarylation | Quinoline N-oxide | Indole | Not specified | C2 | mdpi.com |
Regioselectivity and Stereoselectivity in Post-Synthetic Modifications
Post-synthetic modifications of the pre-formed quinoline ring are essential for fine-tuning molecular properties. Controlling the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of new functional groups is a significant challenge in organic synthesis. researchgate.net
Regioselectivity:
The inherent electronic properties of the quinoline ring direct electrophilic and nucleophilic substitution reactions to specific positions. frontiersin.org However, for more precise control, transition metal-catalyzed C-H activation has become a dominant strategy. nih.gov This approach allows for functionalization at positions that are otherwise difficult to access. mdpi.com
The regioselectivity of these reactions is often controlled by the catalyst, directing groups, or the use of quinoline N-oxides. nih.govmdpi.com For example, palladium-catalyzed C-H arylation of quinoline N-oxide can be directed with high regioselectivity to the C2 position. mdpi.com Copper-catalyzed C2 arylamination of quinoline N-oxides with anthranils also proceeds with excellent regioselectivity. mdpi.com
Furthermore, remote C-H functionalization offers a way to modify positions that are sterically hindered or electronically disfavored. An operationally simple, metal-free protocol has been developed for the highly regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org This method uses inexpensive trihaloisocyanuric acid and works under mild conditions, tolerating a variety of substituents at the C8 position which direct the halogenation to C5. rsc.org
The table below illustrates examples of regioselective C-H functionalization of the quinoline system.
| Reaction Type | Quinoline Derivative | Reagent/Catalyst | Position Functionalized | Selectivity | Reference |
| Arylation | Quinoline N-oxide | Benzene / Pd(OAc)₂ | C2 | Good | mdpi.com |
| Arylamination | Quinoline N-oxide | Anthranil / CuI | C2 | High | mdpi.com |
| Halogenation | 8-substituted quinolines | Trihaloisocyanuric acid | C5 | Complete | rsc.org |
| Oxidative Cross-Coupling | Quinoline N-oxide | 2-Methylthiophene / Pd(OAc)₂ | C2 | Excellent | mdpi.com |
Stereoselectivity:
Achieving stereoselectivity in post-synthetic modifications is critical when generating chiral molecules, which is often a requirement for biologically active compounds. While direct stereoselective functionalization of the quinoline core itself is complex, strategies involving chiral auxiliaries or catalysts are employed.
Recent advances have demonstrated atroposelective C-H functionalization, where chirality arises from restricted rotation around a single bond, as seen in certain biaryl systems. acs.org For example, palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes has been achieved using a chiral transient directing group. This protocol allows for the synthesis of axially chiral biaryl compounds with high enantioselectivity. The resulting vinylated products can then undergo further post-synthetic modifications, such as reduction to alcohols, while preserving the chiral integrity of the molecule. acs.org Such methodologies, while demonstrated on biaryl aldehydes, represent a state-of-the-art approach that could be conceptually applied to quinoline-containing biaryl systems to control stereochemistry.
Advanced Spectroscopic and Structural Elucidation of 1 6 Methoxy 2 Quinolinyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(6-Methoxy-2-quinolinyl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound displays a set of signals characteristic of its distinct chemical environments. The quinoline (B57606) ring protons appear in the aromatic region, typically downfield due to the deshielding effect of the ring current. The methoxy (B1213986) and acetyl methyl protons resonate in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetyl group is typically observed at a significant downfield shift (around 190-200 ppm). Carbons of the aromatic quinoline ring appear in the 100-160 ppm range, with those bonded to the electronegative nitrogen and oxygen atoms shifted further downfield. libretexts.org The carbon of the methoxy group generally appears around 55-60 ppm. nih.gov
Based on analogous structures and established chemical shift principles, the following tables present the expected assignments for the ¹H and ¹³C NMR spectra.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.0 - 8.2 | Doublet (d) | ~8.5 |
| H4 | ~8.2 - 8.4 | Doublet (d) | ~8.5 |
| H5 | ~7.4 - 7.6 | Doublet (d) | ~2.5 |
| H7 | ~7.3 - 7.5 | Doublet of doublets (dd) | ~9.0, 2.5 |
| H8 | ~7.9 - 8.1 | Doublet (d) | ~9.0 |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
| -COCH₃ | ~2.7 - 2.9 | Singlet (s) | N/A |
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C2 | ~155 - 157 |
| C3 | ~122 - 124 |
| C4 | ~137 - 139 |
| C4a | ~144 - 146 |
| C5 | ~104 - 106 |
| C6 | ~158 - 160 |
| C7 | ~123 - 125 |
| C8 | ~131 - 133 |
| C8a | ~147 - 149 |
| -C=O | ~198 - 200 |
| -OCH₃ | ~55 - 57 |
| -COCH₃ | ~26 - 28 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. emerypharma.comnih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, such as H3-H4 and H7-H8. The absence of correlations for the methoxy and acetyl methyl singlets confirms their isolation from other proton networks.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, providing one-bond (¹JCH) correlations. youtube.com This technique allows for the unambiguous assignment of protonated carbons. For example, the signal for H3 would correlate with C3, H4 with C4, and so on. The methyl proton signals of the acetyl and methoxy groups would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and assembling molecular fragments. Key HMBC correlations would include:
The acetyl methyl protons (-COCH₃) to the carbonyl carbon (-C=O) and to C2 of the quinoline ring.
The methoxy protons (-OCH₃) to C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This provides critical information about the molecule's three-dimensional conformation. A key expected NOESY correlation would be between the methoxy protons (-OCH₃) and the H5 proton on the quinoline ring, confirming the spatial proximity of these groups.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of nitrogen atoms. researchgate.net The chemical shift of the nitrogen in the quinoline ring is influenced by its hybridization and participation in the aromatic system. For heteroaromatic systems like quinoline, the ¹⁵N chemical shift is typically found in a characteristic range. The detection of the ¹⁵N signal, often accomplished through indirect methods like ¹H-¹⁵N HMBC experiments, confirms the presence and electronic state of the nitrogen atom within the heterocyclic core. japsonline.comresearchgate.net The expected chemical shift for the nitrogen in this compound would be consistent with that of a pyridine-type nitrogen within a fused aromatic system.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Detailed Assignment of Characteristic Vibrational Modes
The FT-IR and Raman spectra of this compound are characterized by several key vibrational modes corresponding to its functional groups.
C=O Stretching: A strong, sharp absorption in the FT-IR spectrum, typically between 1685-1666 cm⁻¹, is characteristic of the carbonyl (C=O) stretch of the acetyl group conjugated to the aromatic quinoline ring. vscht.cz
Aromatic C=C and C=N Stretching: The quinoline ring gives rise to multiple bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations. vscht.cz
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. vscht.cz
C-O Stretching: The aryl-alkyl ether linkage of the methoxy group results in a characteristic C-O stretching band, typically found in the 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Ring Vibrations and Bending Modes: The fingerprint region (below 1400 cm⁻¹) contains a complex series of bands corresponding to various in-plane and out-of-plane C-H bending modes and quinoline ring deformation vibrations.
Interactive Data Table: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR/Raman | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR/Raman | Medium |
| Carbonyl (C=O) Stretch | 1685 - 1666 | FT-IR | Strong |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | FT-IR/Raman | Medium-Strong |
| Asymmetric C-O-C Stretch | 1260 - 1200 | FT-IR | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | FT-IR | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | FT-IR | Strong |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks through Vibrational Shifts
While this compound does not possess strong hydrogen bond donors (like -OH or -NH), its carbonyl oxygen can act as a hydrogen bond acceptor. In the solid state or in protic solvents, intermolecular interactions can influence vibrational frequencies. For instance, weak intermolecular C-H···O interactions could potentially lead to slight shifts in the C=O stretching frequency to lower wavenumbers (a red shift) and broadening of the peak. nih.gov Analysis of these subtle shifts in different physical states (solid vs. solution) or in different solvents can provide insight into weak intermolecular forces. Furthermore, low-frequency modes observed in Raman spectroscopy (typically below 200 cm⁻¹) can be attributed to lattice vibrations, which are directly related to the packing and intermolecular interactions within the crystal structure. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Investigation of Electronic Transitions and Chromophoric Properties
The electronic absorption spectrum of this compound, a derivative of quinoline, is characterized by transitions involving π-electrons within the aromatic quinoline ring system. Generally, quinoline and its derivatives exhibit absorption bands corresponding to π → π* transitions. The presence of the methoxy and acetyl groups as substituents on the quinoline core influences the precise wavelengths and intensities of these absorptions.
In organic compounds with heteroatoms like oxygen and nitrogen, n → π* transitions are also possible. For this compound, the non-bonding electrons on the nitrogen of the quinoline ring and the oxygen atoms of the methoxy and acetyl groups can be excited to anti-bonding π* orbitals. These transitions are typically of lower intensity compared to π → π* transitions.
The extended conjugation in the quinoline ring system is a key determinant of its chromophoric properties. Increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). The absorption spectra of quinoline derivatives can show multiple bands, and the fine structure of these bands can be influenced by the solvent environment.
Elucidation of Photophysical Properties (e.g., Quantum Yield, Fluorescence Lifetime)
The photophysical properties of quinoline derivatives, including this compound, are of significant interest due to their applications in areas like fluorescent sensors. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org The quantum yield can be influenced by various factors, including the molecular structure and the surrounding environment. For instance, the introduction of a methoxy group can alter the fluorescence properties, such as the emission wavelength and quantum yield.
The fluorescence lifetime (τ) is another fundamental photophysical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. Fluorescence decays in quinoline derivatives can sometimes exhibit multi-exponential behavior, indicating the presence of different excited state species or complex decay pathways. researchgate.net
Table 1: Illustrative Photophysical Data for a Related Quinoline Derivative
| Property | Value | Conditions |
| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.5 | Dependent on solvent and substituents |
| Fluorescence Lifetime (τ) | ~0.1 - 12 ns | Can be multi-exponential |
Note: This table provides a general range for related quinoline derivatives and is for illustrative purposes. Specific values for this compound would require experimental determination.
Environmental Effects on Photophysical Behavior (Solvent Polarity, pH)
The photophysical behavior of this compound is expected to be sensitive to environmental factors such as solvent polarity and pH.
Solvent Polarity: Changes in solvent polarity can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. In polar solvents, molecules with a dipole moment in the excited state that is different from the ground state can be stabilized to varying degrees, leading to shifts in the energy of the electronic transitions. For many organic dyes, an increase in solvent polarity can cause a red shift (bathochromic shift) in the emission spectrum. The fluorescence quantum yield and lifetime can also be affected by the solvent environment. wikipedia.org For example, some quinoline derivatives show a blue shift in the emission peak with increasing water content in a DMSO/water mixture. ukm.edu.my
pH: The quinoline ring contains a nitrogen atom that can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties. Protonation often leads to changes in the absorption and fluorescence spectra, which can be utilized for pH sensing applications. The photophysical properties of 6-methoxyquinoline (B18371) have been studied in neutral, acidic, and alkaline aqueous solutions, demonstrating the influence of pH on its behavior. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular weight of a compound. For this compound (C12H11NO2), the theoretical exact mass can be calculated with high accuracy. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with enough resolution to distinguish between compounds with the same nominal mass but different elemental compositions. This capability is crucial for confirming the elemental formula of the synthesized compound.
In addition to exact mass determination, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation, CID) provides valuable information about the molecular structure through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would likely involve the cleavage of the acetyl and methoxy groups. Common fragmentation pathways could include the loss of a methyl radical (•CH3) from the methoxy group or the loss of an acetyl radical (•COCH3). The quinoline ring itself is relatively stable, but fragmentation within the ring system can also occur under higher energy conditions. The analysis of these fragment ions helps to piece together the structure of the parent molecule.
Single-Crystal X-ray Diffraction Analysis
Precise Determination of Molecular Conformation and Absolute Configuration
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique can provide precise information on bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of the this compound molecule in the solid state.
Elucidation of Crystal Packing Arrangements and Supramolecular Interactions (e.g., π-π Stacking, C-H···π, Halogen Bonds)
Detailed experimental data from single-crystal X-ray diffraction studies are required for a definitive elucidation of the crystal packing and supramolecular interactions of this compound. At present, specific crystallographic data for this compound are not available in the public domain.
However, based on the molecular structure of this compound, several types of non-covalent interactions would be anticipated to govern its crystal packing. The planar quinoline ring system is highly susceptible to forming π-π stacking interactions . In related quinoline derivatives, these interactions are characterized by centroid-centroid distances typically ranging from 3.5 to 3.8 Å. These interactions play a crucial role in stabilizing the crystal lattice by maximizing favorable orbital overlap between adjacent aromatic rings.
Furthermore, the presence of aromatic C-H bonds and the methoxy group's methyl C-H bonds suggests the likelihood of C-H···π interactions . In such arrangements, a hydrogen atom from one molecule interacts with the electron-rich π-system of a quinoline ring of a neighboring molecule.
Interactive Data Table: Expected Supramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | 3.5 - 3.8 (centroid-centroid) |
| C-H···π | Aromatic C-H, Methyl C-H | Quinoline Ring (π-system) | 2.5 - 3.0 (H to π-centroid) |
Note: The data in this table is predictive and based on typical values observed for similar molecular structures. Experimental verification is required.
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Decomposition Studies
Specific thermogravimetric analysis (TGA) data for this compound is not currently available in the scientific literature. TGA is a critical technique used to determine the thermal stability and decomposition profile of a compound.
A typical TGA experiment for this compound would involve heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature. The resulting TGA curve would provide key information, such as the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. For some quinoline derivatives, thermal degradation has been observed to be a single-step process. The presence of different functional groups, such as the methoxy group in the case of this compound, can influence the thermal stability.
The data from a TGA experiment would be presented in a table summarizing the key decomposition parameters.
Interactive Data Table: Hypothetical TGA Decomposition Data for this compound
| Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | % Weight Loss |
| Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template for the type of data that would be obtained from a TGA experiment. The values are not available from current literature.
Computational and Theoretical Investigations of 1 6 Methoxy 2 Quinolinyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 1-(6-Methoxy-2-quinolinyl)ethanone can be understood at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination
Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry and electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often utilizing functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms. nih.gov This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
The electronic structure, also derived from DFT calculations, describes the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for predicting the molecule's reactivity and interaction with other chemical species.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. joaquinbarroso.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. joaquinbarroso.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. joaquinbarroso.comschrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to move an electron from the HOMO to the LUMO. isca.me For this compound, the analysis of its frontier orbitals helps in predicting its behavior in chemical reactions.
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
| Note: Specific energy values would be obtained from detailed computational studies. |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map uses a color-coded scheme to represent different electrostatic potential values on the molecule's surface. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.de For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewikipedia.org This analysis is crucial for understanding intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density, providing insights into the electronic stabilization of this compound. nih.gov
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. ijsr.net
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. ijsr.net
Electronegativity (χ): The negative of the chemical potential, representing the molecule's ability to attract electrons. ijsr.net
Chemical Potential (μ): Calculated from the energies of the HOMO and LUMO, it describes the escaping tendency of electrons from a system. researchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.netijsr.net A higher value indicates a better electrophile. nih.gov
These descriptors for this compound can be calculated to predict its stability and reactivity in various chemical environments.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |
| Chemical Softness (S) | 1 / η | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |
| Electrophilicity Index (ω) | μ2 / (2η) | Value |
| Note: Specific values would be obtained from detailed computational studies. |
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape of this compound, revealing its preferred shapes and flexibility. nih.gov Furthermore, MD simulations can be used to study the behavior of the compound in the solution phase, taking into account the effects of solvent molecules on its structure and dynamics. This is crucial for understanding its properties in a more realistic chemical environment.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. qulacs.org The fundamental principle of QSPR is that the properties of a chemical compound are intrinsically linked to its molecular structure. qulacs.org By quantifying structural characteristics through molecular descriptors, it is possible to develop predictive models for various properties, thereby accelerating the discovery and optimization of new compounds. nih.gov
The foundation of any QSPR model lies in the generation of molecular descriptors, which are numerical representations of a molecule's chemical information. youtube.com For this compound, a variety of descriptors can be calculated using quantum chemical methods to encapsulate its electronic, topological, and physicochemical characteristics. researchgate.netlgcstandards.com
These descriptors can be broadly categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). uni.lu They are crucial for understanding a molecule's reactivity.
Physicochemical Descriptors: This category includes properties like molar refractivity, logP (octanol-water partition coefficient), and polarizability, which are important for predicting a compound's behavior in different environments. lgcstandards.com
The following table illustrates a selection of theoretical physicochemical descriptors that could be calculated for this compound and its analogs to build a QSPR model.
| Descriptor Category | Descriptor Name | Description |
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Wiener Index | A distance-based topological index that reflects molecular branching. | |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. |
This table is illustrative and represents the types of descriptors commonly used in QSPR studies of quinoline (B57606) derivatives. The actual values would need to be calculated using specialized software.
Once a comprehensive set of descriptors is generated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a QSPR model. nih.gov This model establishes a quantitative relationship between the descriptors (independent variables) and a specific property of interest (dependent variable), such as chemical reactivity or a spectroscopic response.
For this compound, a QSPR model could be developed to predict its reactivity in certain chemical reactions. For instance, the energies of the HOMO and LUMO orbitals are often correlated with a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A higher HOMO energy suggests a greater tendency to donate electrons and react with electrophiles, while a lower LUMO energy indicates a greater propensity to accept electrons and react with nucleophiles.
Similarly, QSPR models can be used to predict spectroscopic properties. For example, the maximum absorption wavelength (λmax) in UV-Vis spectroscopy can be correlated with electronic descriptors that reflect the energy gap between the HOMO and LUMO. A smaller energy gap generally corresponds to a longer absorption wavelength.
The following table provides a hypothetical example of a QSPR model for predicting the chemical reactivity of a series of quinoline derivatives.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Experimental Reactivity (log k) | Predicted Reactivity (log k) |
| Derivative 1 | -6.2 | -1.5 | 2.1 | 2.0 |
| Derivative 2 | -6.5 | -1.2 | 1.8 | 1.9 |
| This compound | -6.4 | -1.4 | - | 1.95 |
| Derivative 3 | -6.1 | -1.6 | 2.3 | 2.2 |
This table presents a simplified, illustrative QSPR model. The equation for the predicted reactivity would be derived from a statistical analysis of a larger dataset of quinoline derivatives.
Molecular Docking and Ligand-Target Interaction Mechanism Studies (Focus on Binding Modes and Affinities without Biological Outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). This method is instrumental in understanding the potential interactions between a ligand and its target at an atomic level, providing insights into binding affinity and the specific forces that stabilize the complex.
For this compound, molecular docking studies can be performed to explore its potential binding modes and affinities with various protein targets. This is particularly relevant in the context of drug discovery, where quinoline derivatives have shown a wide range of biological activities. The process involves generating a 3D structure of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses.
The binding affinity is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. qulacs.org The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. qulacs.org
The following table illustrates hypothetical docking results for this compound with two different protein targets.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Protein A | -8.5 | TYR 23, LEU 54, VAL 89 | Hydrogen bond with TYR 23, Hydrophobic interactions with LEU 54 and VAL 89 |
| Protein B | -6.2 | SER 112, PHE 150 | Hydrogen bond with SER 112, Pi-pi stacking with PHE 150 |
This table is for illustrative purposes only. The specific target proteins, binding affinities, and interacting residues would be determined through actual molecular docking simulations.
By examining the binding mode, researchers can understand how the methoxy (B1213986) group and the ethanone (B97240) substituent on the quinoline ring contribute to the interaction with the protein's active site. This information is invaluable for the rational design of new derivatives with improved binding affinities.
Advanced Applications in Chemical Sciences
Applications in Supramolecular Chemistry and Molecular Self-Assembly
A thorough search for literature detailing the use of 1-(6-methoxy-2-quinolinyl)ethanone in supramolecular chemistry yielded no specific results.
Role in Chemosensing and Molecular Recognition Systems
No published research was found that specifically employs this compound for chemosensing or molecular recognition purposes. While quinoline (B57606) moieties are known fluorophores used in sensor design, this particular compound has not been featured in such studies.
Applications as Catalytic Ligands or Organocatalysts
Asymmetric reductive amination (ARA) is a powerful method for the synthesis of chiral amines, which are crucial intermediates in the pharmaceutical and agrochemical industries. rsc.org This reaction typically involves the in-situ formation of an imine from a ketone and an amine, followed by its asymmetric reduction. The catalyst's role is to control the stereochemical outcome of the reduction.
While direct studies employing this compound as a ligand are scarce, its structural motif is highly relevant to substrates used in these reactions. Research has demonstrated the highly enantioselective direct asymmetric reductive amination of a range of ketones, including 2-acetyl-6-substituted pyridines, which are close structural analogs of 2-acetylquinolines. researchgate.net In one study, various 2-pyridylmethyl ketones were successfully converted to the corresponding chiral primary amines with high enantioselectivity using a ruthenium catalyst. researchgate.netfigshare.com The presence of a methoxy (B1213986) group at the 6-position of the pyridine (B92270) ring was well-tolerated, leading to the desired chiral amine in good yield and excellent enantioselectivity. researchgate.net
These findings strongly suggest that this compound could be an effective substrate in similar asymmetric reductive amination reactions. The quinoline ring system would likely influence the catalytic activity and selectivity, potentially offering a route to valuable chiral amines incorporating the 6-methoxyquinoline (B18371) scaffold.
| Catalyst | Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-methoxypyridine | Ammonium Trifluoroacetate | Good (58-87%) | Excellent (74->99%) | researchgate.net |
The exploration of this compound in photoelectrochemical and electrocatalytic processes is a developing area of research. Quinoline derivatives, in general, are known to possess interesting electronic and photophysical properties that make them candidates for applications in photovoltaics and as materials for organic light-emitting diodes (OLEDs). However, specific studies detailing the photoelectrochemical or electrocatalytic activity of this compound are limited in the current scientific literature. The potential for such applications exists, given the redox-active nature of the quinoline core and its ability to participate in electron transfer processes, but this remains an area ripe for future investigation.
Strategic Building Block in Complex Organic Synthesis
Due to its functionalized heterocyclic structure, this compound serves as a valuable and strategic building block in the synthesis of more complex organic molecules, including diverse heterocyclic systems and novel functional materials.
The reactive acetyl group of this compound is a key handle for its elaboration into other heterocyclic structures. A common strategy in heterocyclic chemistry is the condensation of a 1,3-dicarbonyl compound with a dinucleophile. While this compound is a ketone, it can be readily converted into a 1,3-dicarbonyl equivalent, which can then be used to construct new rings.
For example, the Knorr pyrazole (B372694) synthesis and related methods involve the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives to form a pyrazole ring. youtube.comnih.gov By first reacting this compound to introduce a second carbonyl group at the β-position, a precursor for the synthesis of a pyrazole fused or attached to the quinoline system would be formed.
Similarly, the synthesis of quinazolines can be achieved from ortho-aminoaryl ketones. organic-chemistry.orgnih.gov While this compound does not possess an amino group in the required position, its quinoline ring could be subjected to nitration followed by reduction to install the necessary functionality, thereby opening pathways to complex fused heterocyclic systems containing the quinazoline (B50416) motif. The compound's acetyl group can also be a precursor for the formation of 1,2,3-triazole rings through various synthetic routes. researchgate.net
The development of new organic materials with specific, tunable properties is a major focus of modern chemistry, particularly in the field of optoelectronics. Quinoline derivatives are recognized as promising materials for such applications due to their inherent fluorescence and electronic properties. nih.gov By modifying the quinoline core with different functional groups, properties such as the emission spectrum, quantum yield, and sensitivity to environmental factors can be finely tuned. nih.gov
This compound represents an excellent scaffold for the creation of such materials. The quinoline core provides the fundamental photophysical properties, while the methoxy group acts as an electron-donating group, influencing the energy levels of the molecule. The acetyl group offers a site for further chemical modification, allowing for the attachment of other functional units to create more complex systems, such as donor-π-acceptor (D-π-A) dyes. nih.gov These types of molecules are known for their strong solvatofluorochromism and potential use in OLEDs and as fluorescent probes for biological imaging. nih.gov The ability to modify the structure at the acetyl position allows for the systematic tuning of the material's optical and electronic properties, making this compound a strategic starting point for the design of novel functional materials.
Photophysical Applications in Optoelectronic Materials
The quinoline ring system, a key structural feature of this compound, is a privileged scaffold in the design of advanced optoelectronic materials. Its inherent aromaticity and electron-deficient nature, arising from the nitrogen atom in the ring, provide a robust platform for creating materials with tailored electronic and photophysical properties. These properties are critical for applications in devices that convert electricity into light or vice versa. The methoxy and acetyl groups on the this compound molecule can be further chemically modified, allowing for the fine-tuning of its electronic characteristics and making it a versatile building block for more complex functional molecules.
Development of Components for Organic Semiconductors
Organic semiconductors are a class of organic materials that exhibit semiconductor properties, forming the active layers in a variety of electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor used.
The design of novel organic semiconductors often involves the strategic combination of electron-donating and electron-accepting moieties within a molecule to control its frontier molecular orbital (HOMO and LUMO) energy levels. The quinoline core is an effective electron-accepting unit. By incorporating electron-donating groups, it is possible to create molecules with a small energy gap between the HOMO and LUMO, a desirable characteristic for many semiconductor applications. The acetyl and methoxy groups present in this compound can influence the electronic properties of the quinoline ring, and the acetyl group, in particular, provides a reactive site for further molecular elaboration to build more complex semiconductor molecules.
Research into quinoline-based materials has demonstrated their potential in organic electronics. For instance, the modification of the quinoline structure has led to the development of materials with good thermal stability and charge transport properties. While specific data on this compound as a standalone organic semiconductor is not extensively documented in public literature, its structure represents a fundamental building block for the synthesis of more elaborate semiconducting molecules. The principles of molecular design in organic semiconductors suggest that derivatives of this compound could be engineered to exhibit specific charge transport characteristics.
| Property | Significance in Organic Semiconductors | Potential Role of this compound Derivatives |
| Charge Carrier Mobility | Determines the speed at which charge moves through the material. | The quinoline core can be functionalized to enhance intermolecular π-π stacking, which facilitates efficient charge transport. |
| HOMO/LUMO Energy Levels | Dictates the efficiency of charge injection and transport, and the open-circuit voltage in solar cells. | The methoxy group (electron-donating) and the acetyl group (electron-withdrawing) can be modified to tune these energy levels. |
| Band Gap | Influences the absorption spectrum of the material, which is crucial for photovoltaic applications. | Chemical modifications can alter the extent of π-conjugation, thereby tuning the band gap. |
| Solubility and Film Morphology | Affects the processability of the material and the quality of the thin films in devices. | Functionalization of the quinoline scaffold can improve solubility and control the self-assembly and morphology of the resulting films. |
Exploration as Intermediates for Organic Light-Emitting Diode (OLED) Applications
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, relying on organic compounds that emit light when an electric current is passed through them. The color and efficiency of the emission are determined by the molecular structure of the organic materials used in the emissive layer.
Quinoline derivatives have been extensively investigated for their applications in OLEDs. researchgate.net The quinoline scaffold can serve as a core component of emissive materials, host materials, or electron-transport materials. The nitrogen atom in the quinoline ring imparts electron-transporting properties, which are crucial for balancing charge injection and recombination within the OLED device, leading to higher efficiency.
The compound this compound serves as a valuable intermediate for the synthesis of more complex molecules with enhanced photophysical properties suitable for OLEDs. The acetyl group can be a reactive handle for various chemical transformations, allowing for the attachment of other chromophoric or charge-transporting units. For example, it can undergo condensation reactions to form larger conjugated systems, which can shift the emission wavelength and improve the quantum yield of fluorescence or phosphorescence.
Research has shown that quinoline-based materials can be tailored to emit light across the visible spectrum. For example, certain quinoline derivatives have been developed as blue-emitting materials, which are particularly important for full-color displays. researchgate.net The development of thermally activated delayed fluorescence (TADF) materials, which can achieve high internal quantum efficiencies in OLEDs, has also utilized quinoline-based structures. rsc.org
While direct application of this compound in OLEDs is not reported, its role as a precursor is significant. The synthesis of advanced OLED materials often begins with simpler, functionalized building blocks like this compound.
| OLED Component | Function | Relevance of Quinoline Derivatives |
| Emissive Layer | The layer where light is generated through the recombination of electrons and holes. | Quinoline-based molecules can be designed to be highly fluorescent or phosphorescent emitters, with tunable emission colors. |
| Host Material | A material that makes up the bulk of the emissive layer and dissolves the emissive dopant. | Quinoline derivatives can be engineered to have a high triplet energy, making them suitable as hosts for phosphorescent emitters. |
| Electron-Transport Layer (ETL) | Facilitates the injection and transport of electrons from the cathode. | The inherent electron-deficient nature of the quinoline ring makes its derivatives good candidates for electron-transport materials. researchgate.net |
| Hole-Blocking Layer (HBL) | Confines holes within the emissive layer to improve recombination efficiency. | Materials with a high ionization potential, which can be achieved with quinoline derivatives, are effective as hole-blockers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
